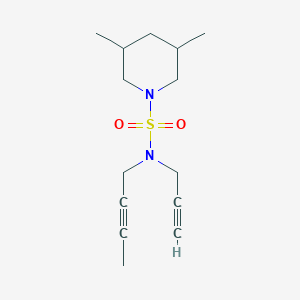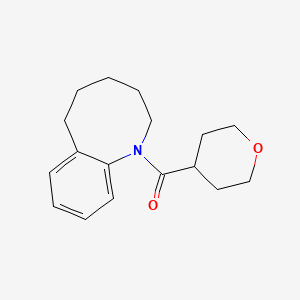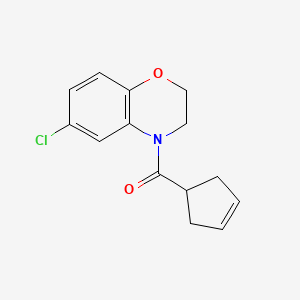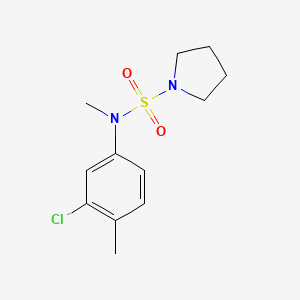![molecular formula C12H12F3NO B7592245 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B7592245.png)
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic use in treating various neurological disorders. This compound belongs to the class of drugs known as GABA aminotransferase inhibitors, which are known to enhance the levels of gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity and is involved in various physiological processes.
Wirkmechanismus
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide can increase the levels of GABA in the brain, leading to a reduction in neuronal activity and an overall calming effect.
Biochemical and Physiological Effects:
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide has been shown to have a number of biochemical and physiological effects in animal models. Studies have demonstrated that the compound can increase the levels of GABA in the brain, reduce seizure activity, and decrease drug-seeking behavior. Additionally, 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide has been shown to have anxiolytic effects, reducing anxiety symptoms in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide is that it has a well-understood mechanism of action and has been extensively studied in animal models. This makes it a useful tool for researchers studying the role of GABA in various neurological disorders. However, one limitation of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide is that it has low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide. One area of interest is the development of more potent and selective GABA aminotransferase inhibitors that could have improved therapeutic efficacy. Additionally, there is interest in studying the effects of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide in human subjects to determine its potential as a therapeutic agent for various neurological disorders. Finally, there is interest in exploring the potential use of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide as a tool to study the role of GABA in various physiological processes.
Synthesemethoden
The synthesis of 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide involves the reaction of 3-(trifluoromethyl)benzaldehyde with cyclobutanecarboxylic acid in the presence of a catalyst such as triethylamine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to obtain 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide in its free base form.
Wissenschaftliche Forschungsanwendungen
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide has been extensively studied for its potential therapeutic use in treating various neurological disorders such as epilepsy, addiction, and anxiety disorders. The compound has been shown to enhance the levels of GABA in the brain, which can help reduce seizure activity and anxiety symptoms. Additionally, 1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, making it a potential candidate for the treatment of substance abuse disorders.
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c13-12(14,15)9-4-1-3-8(7-9)11(10(16)17)5-2-6-11/h1,3-4,7H,2,5-6H2,(H2,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXYWUCPPPWCPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)C(F)(F)F)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B7592214.png)
![4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile](/img/structure/B7592215.png)
![1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene](/img/structure/B7592227.png)




![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7592263.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(furan-3-yl)methanone](/img/structure/B7592268.png)